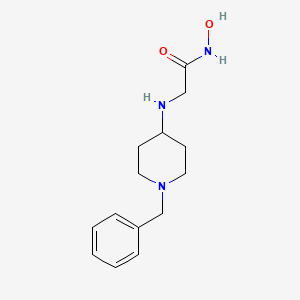
N~2~-(1-Benzylpiperidin-4-yl)-N-hydroxyglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(1-Benzylpiperidin-4-yl)-N-hydroxyglycinamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, which is further connected to a glycinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-Benzylpiperidin-4-yl)-N-hydroxyglycinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1-benzyl-4-piperidone.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.
Attachment of the Glycinamide Moiety: The glycinamide moiety is attached through an amide bond formation reaction, typically using glycine derivatives and coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of N2-(1-Benzylpiperidin-4-yl)-N-hydroxyglycinamide may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(1-Benzylpiperidin-4-yl)-N-hydroxyglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
N~2~-(1-Benzylpiperidin-4-yl)-N-hydroxyglycinamide has been explored for various scientific research applications, including:
Medicinal Chemistry: Investigated as a potential therapeutic agent for neurological disorders due to its interaction with specific receptors.
Pharmacology: Studied for its pharmacokinetic properties and potential as a drug candidate.
Biochemistry: Used as a probe to study enzyme-substrate interactions and receptor binding.
Industrial Chemistry: Employed in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N2-(1-Benzylpiperidin-4-yl)-N-hydroxyglycinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Benzylpiperidin-4-yl)-2-furamide
- N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide
- N-(2-(1-Benzylpiperidin-4-yl)ethyl)-5-chloropicolinamide
Uniqueness
N~2~-(1-Benzylpiperidin-4-yl)-N-hydroxyglycinamide is unique due to its specific structural features, such as the presence of both a benzyl group and a glycinamide moiety. This combination imparts distinct physicochemical properties and biological activities, differentiating it from other piperidine derivatives.
Propiedades
Número CAS |
919996-38-6 |
|---|---|
Fórmula molecular |
C14H21N3O2 |
Peso molecular |
263.34 g/mol |
Nombre IUPAC |
2-[(1-benzylpiperidin-4-yl)amino]-N-hydroxyacetamide |
InChI |
InChI=1S/C14H21N3O2/c18-14(16-19)10-15-13-6-8-17(9-7-13)11-12-4-2-1-3-5-12/h1-5,13,15,19H,6-11H2,(H,16,18) |
Clave InChI |
YYCASFIVIRBPHM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1NCC(=O)NO)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Fluorophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B14196701.png)
![4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one](/img/structure/B14196703.png)
![[1-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazol-5-yl]methanol](/img/structure/B14196704.png)

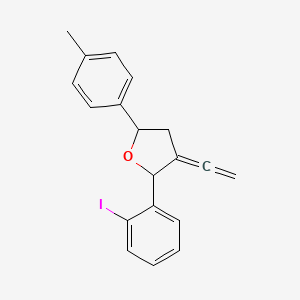
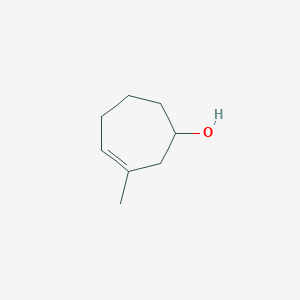

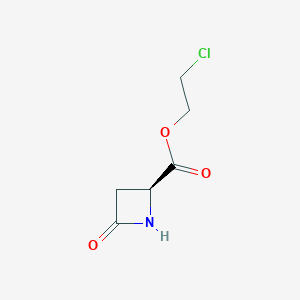
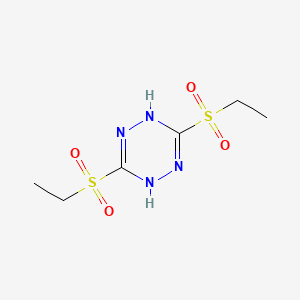
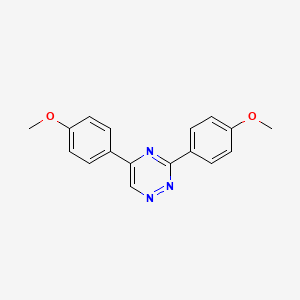

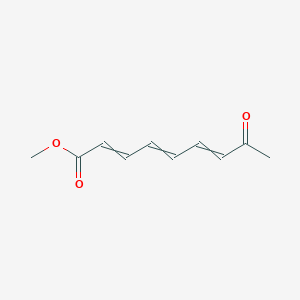
![[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid](/img/structure/B14196773.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone](/img/structure/B14196781.png)
